Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

3-Bromo-1-(p-toluenesulfonyl)indole structure
90481-77-9 structure
상품 이름:3-Bromo-1-(p-toluenesulfonyl)indole
CAS 번호:90481-77-9
MF:C15H12BrNO2S
메가와트:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274

3-Bromo-1-(p-toluenesulfonyl)indole 화학적 및 물리적 성질

이름 및 식별자

    • 3-Bromo-1-tosyl-1H-indole
    • 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 3-bromo-1-(4-methylphenyl)sulfonylindole
    • 3-Bromo-1-(p-toluenesulfonyl)indole
    • 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
    • 3-bromo-1-(4-toluenesulfonyl)indole
    • 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
    • 3-bromo-1-tosylindole
    • 3-Bromo-N-(p-toluenesulfonyl)indole
    • 3-bromo-N-tosylindole
    • 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
    • CS-M3673
    • DTXSID40458900
    • 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
    • VQWIINXTMHBRDW-UHFFFAOYSA-N
    • AKOS015835805
    • DB-128244
    • SCHEMBL517434
    • AB49974
    • 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
    • MFCD09260442
    • BS-23046
    • 90481-77-9
    • MDL: MFCD09260442
    • 인치: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
    • InChIKey: VQWIINXTMHBRDW-UHFFFAOYSA-N
    • 미소: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O

계산된 속성

  • 정밀분자량: 348.97700
  • 동위원소 질량: 348.97721g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 439
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.3
  • 토폴로지 분자 극성 표면적: 47.4Ų

실험적 성질

  • 밀도: 1.51
  • 비등점: 502.8 °C at 760 mmHg
  • 플래시 포인트: 257.9 °C
  • PSA: 47.45000
  • LogP: 5.03000

3-Bromo-1-(p-toluenesulfonyl)indole 보안 정보

3-Bromo-1-(p-toluenesulfonyl)indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Bromo-1-(p-toluenesulfonyl)indole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B688463-100mg
3-Bromo-1-(p-toluenesulfonyl)indole
90481-77-9
100mg
$ 64.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062009-1g
3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
90481-77-9 98%
1g
¥244.00 2024-04-26
Chemenu
CM147240-5g
3-bromo-1-tosyl-1H-indole
90481-77-9 95%+
5g
$*** 2023-03-31
Chemenu
CM147240-100g
3-bromo-1-tosyl-1H-indole
90481-77-9 95%+
100g
$*** 2023-03-31
Chemenu
CM147240-25g
3-bromo-1-tosyl-1H-indole
90481-77-9 95%
25g
$223 2021-08-05
abcr
AB273212-1 g
3-Bromo-1-(p-toluenesulfonyl)indole; 95%
90481-77-9
1 g
€76.00 2023-07-20
A2B Chem LLC
AB64366-100g
3-Bromo-1-(p-toluenesulfonyl)indole
90481-77-9 98%
100g
$662.00 2024-05-20
abcr
AB273212-1g
3-Bromo-1-(p-toluenesulfonyl)indole, 95%; .
90481-77-9 95%
1g
€76.00 2025-02-18
A2B Chem LLC
AB64366-5g
3-Bromo-1-(p-toluenesulfonyl)indole
90481-77-9 98%
5g
$86.00 2024-05-20
Crysdot LLC
CD11020724-5g
3-Bromo-1-tosyl-1H-indole
90481-77-9 95+%
5g
$68 2024-07-19

3-Bromo-1-(p-toluenesulfonyl)indole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ;  4 h, rt
참조
Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives
Nishi, Takahide; et al, Synlett, 2021, 32(10), 1034-1038

합성 방법 2

반응 조건
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  2 h, 100 °C
참조
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; et al, Chemical Science, 2018, 9(15), 3860-3865

합성 방법 3

반응 조건
1.1 Reagents: Bromine Solvents: Dichloromethane ;  1 h, 0 °C
참조
Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors
Yao, Chun-Hsu; et al, European Journal of Medicinal Chemistry, 2012, 55, 32-38

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ;  1 h, 0 °C
참조
Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors
Yao, Chun-Hsu; et al, European Journal of Medicinal Chemistry, 2012, 55, 32-38

합성 방법 5

반응 조건
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium bisulfite Solvents: Water ;  24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade
An, Yong; et al, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718

합성 방법 6

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane ,  Chloroform-d ;  20 min, rt
1.2 Reagents: 2-Methyl-2-butene ;  rt
참조
Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination
Ruan, Zhuwei; et al, JACS Au, 2022, 2(4), 793-800

합성 방법 7

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Lithium bromide Solvents: Acetic acid ;  8 h, rt → 100 °C
참조
Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons
Yang, Yi; et al, Chemistry - A European Journal, 2021, 27(4), 1297-1300

합성 방법 8

반응 조건
1.1 24 h, rt
참조
2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles
Abe, Takumi ; et al, Organic Letters, 2017, 19(16), 4275-4278

3-Bromo-1-(p-toluenesulfonyl)indole Raw materials

3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole
A843562
순결:99%
재다:100g
가격 ($):609.0